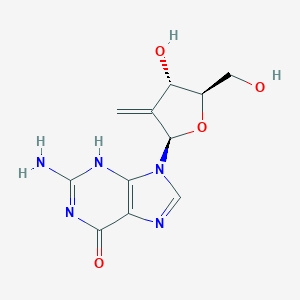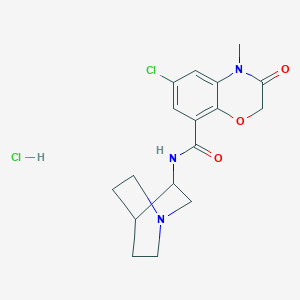
Hydroxy Dehydro Nifedipine Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Dehydro Nifedipine Lactone is a chemical compound with the molecular formula C16H12N2O6 and a molecular weight of 328.28 g/mol . It is a metabolite of nifedipine, a well-known calcium channel blocker used in the treatment of cardiovascular diseases . This compound is of significant interest in pharmaceutical research due to its potential biological activities and its role in the metabolism of nifedipine .
Biochemical Analysis
Cellular Effects
Nifedipine, from which it is derived, is known to inhibit the influx of extracellular calcium through myocardial and vascular membrane pores, thereby decreasing total peripheral resistance and systemic blood pressure . It is possible that Hydroxy Dehydro Nifedipine Lactone may have similar effects on cells.
Molecular Mechanism
Nifedipine, its parent compound, acts by inhibiting calcium ion influx across cell membranes, but it is unclear whether this compound shares this mechanism .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Nifedipine is known to be a photo-labile compound, undergoing oxidative biotransformation in the human body into pharmacologically inactive metabolites, including this compound .
Metabolic Pathways
It is known to be a metabolite of Nifedipine, which undergoes oxidative biotransformation in the human body .
Preparation Methods
The synthesis of Hydroxy Dehydro Nifedipine Lactone involves several steps, starting from nifedipine. The primary synthetic route includes the oxidation of nifedipine to form dehydronifedipine, followed by further oxidation to produce this compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions . Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Hydroxy Dehydro Nifedipine Lactone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylated derivatives.
Reduction: Reduction reactions can convert it back to dehydronifedipine or nifedipine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxy Dehydro Nifedipine Lactone has several scientific research applications:
Mechanism of Action
The mechanism of action of Hydroxy Dehydro Nifedipine Lactone involves its interaction with calcium channels in vascular smooth muscle and myocardial cells. By blocking these channels, it prevents the influx of calcium ions during depolarization, leading to reduced peripheral arterial vascular resistance and dilation of coronary arteries . This action helps in lowering blood pressure and increasing oxygen supply to the heart .
Comparison with Similar Compounds
Hydroxy Dehydro Nifedipine Lactone is unique compared to other nifedipine metabolites due to its specific structural features and biological activities. Similar compounds include:
Dehydronifedipine: Another metabolite of nifedipine with similar but distinct properties.
Nifedipine: The parent compound, widely used as a calcium channel blocker.
Hydroxydehydronifedipine Carboxylate: A further oxidized derivative with different pharmacological effects.
Properties
IUPAC Name |
methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFIISQXLFKEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544728 |
Source


|
| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34785-00-7 |
Source


|
| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)


